molecular formula C9H5Cl2N3O2 B3061032 s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- CAS No. 30222-00-5

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-

Cat. No. B3061032
CAS RN: 30222-00-5
M. Wt: 258.06 g/mol
InChI Key: JDSQMELORMMNLL-UHFFFAOYSA-N
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Description

“s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-” is a chemical compound with the molecular formula C9H5Cl2N3O2 and a molecular weight of 258.06 g/mol. It is a derivative of s-triazine, a series of nitrogen-containing heterocyclic compounds . s-Triazines play an important role in anticancer drug design and development .


Synthesis Analysis

The synthesis of s-triazine derivatives involves the nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The s-triazine molecule, due to the possibility of substituting three substituents, offers many opportunities to obtain hybrid compounds with a wide variety of activities .


Molecular Structure Analysis

The triazine structure is a heterocyclic, six-membered benzene ring with three carbons replaced by nitrogens . The isomers of triazine are distinguished from each other by the positions of their nitrogen atoms and are called 1,2,3-triazine (I), 1,2,4-triazine (II), and 1,3,5-triazine . 1,3,5-triazine, also called s-triazine, has three easily modified sites at positions 2, 4, and 6, usually used for modulating its physicochemical and biological activities .


Chemical Reactions Analysis

S-Triazine derivatives have attracted attention due to their remarkable activity against a wide range of cancer cells . They are known to undergo various chemical reactions, including those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases in diverse signaling pathways .

Mechanism of Action

The mechanism of action of s-triazine derivatives is related to their ability to target various enzymes and pathways. They have been found to target topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases in diverse signaling pathways .

Future Directions

S-Triazine derivatives continue to be the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . They display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer . The future directions of research on s-triazine derivatives will likely continue to focus on their potential applications in medicine and other fields .

properties

IUPAC Name

6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQMELORMMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184323
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-

CAS RN

30222-00-5
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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